2-(Methanesulfonyl)-5-methyl-1H-1lambda~6~-thiophene-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(methylsulfonyl)thiophene 1,1-dioxide is a heterocyclic organic compound that belongs to the thiophene family Thiophenes are characterized by a five-membered aromatic ring containing four carbon atoms and one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(methylsulfonyl)thiophene 1,1-dioxide can be achieved through several methods. One common approach involves the sulfonation of 2-methylthiophene using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-(methylsulfonyl)thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the electron-rich nature of the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted thiophenes with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(methylsulfonyl)thiophene 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(methylsulfonyl)thiophene 1,1-dioxide involves its interaction with various molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The thiophene ring’s aromatic nature allows for π-π stacking interactions with other aromatic systems, which can be crucial in biological and material science applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The parent compound with a simpler structure.
2-Methylthiophene: Lacks the sulfonyl group, resulting in different chemical properties.
5-Methylsulfonylthiophene: Similar but without the additional methyl group.
Uniqueness
2-Methyl-5-(methylsulfonyl)thiophene 1,1-dioxide is unique due to the presence of both a methyl and a methylsulfonyl group, which confer distinct electronic and steric effects
Eigenschaften
CAS-Nummer |
852848-04-5 |
---|---|
Molekularformel |
C6H8O4S2 |
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
2-methyl-5-methylsulfonylthiophene 1,1-dioxide |
InChI |
InChI=1S/C6H8O4S2/c1-5-3-4-6(11(2,7)8)12(5,9)10/h3-4H,1-2H3 |
InChI-Schlüssel |
CWQZRTCQCDDLNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1(=O)=O)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.